molecular formula C9H12N2O3S B181696 4-(Pyridin-3-ylsulfonyl)morpholine CAS No. 26103-48-0

4-(Pyridin-3-ylsulfonyl)morpholine

Cat. No.: B181696
CAS No.: 26103-48-0
M. Wt: 228.27 g/mol
InChI Key: BYBGTJZHRACDCL-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

This compound is harmful if swallowed and causes serious eye irritation . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-ylsulfonyl)morpholine typically involves the reaction of pyridine-3-sulfonyl chloride with morpholine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, efficient mixing, and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-ylsulfonyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfide derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-ylsulfonyl)morpholine
  • 4-(Pyridin-4-ylsulfonyl)morpholine
  • 4-(Pyridin-3-ylsulfonyl)piperidine
  • 4-(Pyridin-3-ylsulfonyl)thiomorpholine

Uniqueness

4-(Pyridin-3-ylsulfonyl)morpholine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the sulfonyl group on the pyridine ring and the presence of the morpholine ring contribute to its unique reactivity and interaction with biological targets .

Properties

IUPAC Name

4-pyridin-3-ylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-15(13,9-2-1-3-10-8-9)11-4-6-14-7-5-11/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBGTJZHRACDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401472
Record name 4-(Pyridin-3-ylsulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26103-48-0
Record name 4-(Pyridin-3-ylsulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(MORPHOLINOSULFONYL)PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pyridine-3-sulfonyl chloride was prepared from phosphorus pentachloride (17.82 g, 0.112 mol) and pyridine-3-sulfonic acid (12.36 g, 77.7 mmol) according to the procedure described by P. Breant et al. Synthesis, 1983, 822. Anhydrous toluene (20 mL) was added to the product and this solution added slowly to a mixture of toluene (100 mL), triethylamine (4 eq, 43 mL) and morpholine (1.5 eq, 10.3 mL) with cooling in ice water. A thick precipitate was formed. The mixture was stirred for 16 hr and then shaken with a saturated K2CO3 solution, dried over anhydrous sodium sulfate and evaporated to give a yellowish brown solid. Trituration with methanol gave 4-(pyridine-3-sulfonyl)-morpholine as a pale yellow solid (14.29 g, 81%).
Quantity
17.82 g
Type
reactant
Reaction Step One
Quantity
12.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
43 mL
Type
reactant
Reaction Step Six
Quantity
10.3 mL
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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